Guvacoline Hydrobromide
Overview
Description
Guvacoline Hydrobromide is a derivative of guvacine, a compound structurally related to arecoline and arecaidine propargyl ester. Guvacoline and its analogues have been studied for their muscarinic and antimuscarinic activities, illustrating their potential in medical and biochemical research, particularly regarding their interactions with muscarinic receptors in various tissues (Wolf-Pflugmann et al., 1989).
Synthesis Analysis
The synthesis of guvacoline derivatives involves the modification of guvacine esters to explore their muscarinic activities. Notably, tertiary and quaternary N-substituted guvacine esters have been synthesized to evaluate their biological activity, providing insights into the structure-activity relationship of these compounds. These modifications aim to understand their agonistic or antagonistic properties on muscarinic receptors, with various esters showing different levels of potency and selectivity (Wolf-Pflugmann et al., 1989).
Molecular Structure Analysis
The molecular structure of guvacoline hydrobromide and its derivatives plays a crucial role in their biological activity. Studies on the crystal and molecular structure of related compounds provide insights into the interactions of guvacoline with biological targets. For example, the structural analysis of guanidinobutyric acid hydrochloride and hydrobromide offers a parallel to understanding guvacoline's molecular interactions, highlighting the importance of molecular configuration in biological efficacy (Maeda et al., 1972).
Chemical Reactions and Properties
Guvacoline's chemical properties, such as its reactivity with acetylcholinesterase, underline its pharmacological significance. Guvacoline found in betel nuts directly inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels, which has implications for understanding its mode of action in neurological pathways (Zhou, 2023).
Physical Properties Analysis
The physical properties of guvacoline hydrobromide, including solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific studies on guvacoline hydrobromide's physical properties are scarce, the general approach to analyzing these properties involves characterizing its behavior under various conditions, such as in solution or when subjected to different temperatures and pH levels.
Chemical Properties Analysis
Guvacoline's interaction with other chemical entities, such as its hydrolysis and binding mechanisms, has been the subject of investigation to elucidate its pharmacological potential. For instance, the in vitro metabolism studies of related compounds, like mivacurium chloride, provide a basis for understanding guvacoline hydrobromide's metabolic pathways and its interaction with enzymes such as cholinesterase (Cook et al., 1989).
Scientific Research Applications
Neurological Effects : A study by Johnston, Krogsgaard‐Larsen, and Stephanson (1975) in Nature found that betel nut constituents like guvacine and arecaidine may contribute to the psychic effects of betel nut consumption by inhibiting γ-aminobutyric acid uptake in rat brain slices (Johnston, Krogsgaard‐Larsen, & Stephanson, 1975).
Antioxidant and Anticholinesterase Activities : The ethanol extract from Guazuma ulmifolia leaves, which may contain guvacoline, shows antioxidant, anticholinesterase, and antifungal activities. This supports its use in treating gastrointestinal disorders and modulating antibiotics, as explored in a study by Morais et al. (2017) in the South African Journal of Botany (Morais et al., 2017).
Quality Control in Traditional Medicine : Tang Li-jua (2014) in the China Journal of Traditional Chinese Medicine and Pharmacy described a High-Performance Liquid Chromatography (HPLC) method for determining the contents of arecoline, arecaidine, guvacoline, and guvacine in Arecae Pericarpium. This provides a basis for multi-index evaluation and quality control systems (Tang Li-jua, 2014).
Cardioselective Stimulant Action : Wolf-Pflugmann et al. (1989) in Arzneimittel-Forschung indicated that N-methylated guvacine propargyl ester and APE methiodide show cardioselective stimulant action. This suggests that their cardioselective properties may be due to their N-methylation and guvacine's structural similarity to arecoline and arecaidine propargyl ester (Wolf-Pflugmann et al., 1989).
Presence in Betel-Quid Chewers : Kadi, Attwa, and Rahman (2013) in the European Journal of Mass Spectrometry conducted a study revealing that guvacoline is present in the saliva of a "betel-quid" chewer but absent in the neutral aqueous extract of betel nut. It is found in the mouth with and without lime (Kadi, Attwa, & Rahman, 2013).
Drug-like Properties and Oral Absorption : A study by Peng et al. (2015) in the Tropical Journal of Pharmaceutical Research assessed that alkaloids from Areca catechu L possess good drug-like properties and good oral absorption and bioavailability, suggesting potential for developing new oral drugs for treating certain diseases (Peng et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOETUWVNVADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574157 | |
Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guvacoline Hydrobromide | |
CAS RN |
17210-51-4 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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